Entecavir Impurity 5

Description

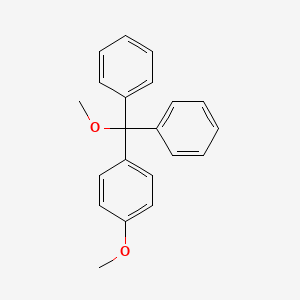

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYPMBVSRLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Pathways of Entecavir Impurity 5

Synthesis-Related Impurity Formation

The multi-step synthesis of Entecavir, a complex carbocyclic nucleoside analogue, presents several opportunities for impurity generation. organicchemistry.eu The formation of synthesis-related impurities can be traced back to the starting materials, intermediate stages, and specific reaction conditions.

Raw Material Impurities Precursors

The synthesis of Entecavir can start from various raw materials, including D-ribose, (S)-(+)-carvone, or through the functionalization of sodium cyclopentadienyl. organicchemistry.euresearchgate.netthieme-connect.com Impurities present in these initial building blocks can be carried through the synthetic route and may react to form new impurities. For instance, an impurity in a key starting material could possess a similar structure to the intended molecule, leading it to undergo subsequent reactions alongside the main compound, ultimately resulting in a structurally related impurity in the final product.

Intermediate Reaction By-products

Throughout the synthesis of Entecavir, numerous chemical intermediates are formed. Side reactions or incomplete conversions at any stage can lead to the generation of by-products. Key transformations in Entecavir synthesis include the construction of the cyclopentane (B165970) core, diastereoselective reductions, epoxidations, and the crucial Mitsunobu reaction to couple the carbocyclic core with a guanine derivative. organicchemistry.euub.edu A failure to achieve complete stereoselectivity or the occurrence of a competing reaction pathway during these steps can result in the formation of isomers or other related substances that may be difficult to separate from the final API.

Process Deviations Leading to Impurity Generation

Adherence to validated manufacturing processes is essential for controlling impurity profiles. Deviations from established parameters such as temperature, reaction time, pH, or the purity of reagents and solvents can significantly impact the types and levels of impurities formed. nih.gov Such excursions can alter reaction kinetics, favoring the formation of by-products or degradation products that would otherwise be present in negligible amounts.

Role of Specific Synthetic Steps in Impurity 5 Formation

| Synthetic Stage | Potential Impurity Generation Mechanism |

| Starting Material | Contaminants in raw materials like D-ribose or carvone are carried through. |

| Core Synthesis | Incomplete cyclization or side reactions leading to isomeric carbocycles. |

| Stereoselective Steps | Formation of diastereomers due to incomplete stereocontrol during reductions or epoxidations. researchgate.net |

| Mitsunobu Coupling | Generation of by-products from the reaction of the phosphine reagent. researchgate.net |

| Deprotection | Incomplete removal of protecting groups or side reactions under acidic/basic conditions. |

Degradation Pathways Leading to Entecavir Impurity 5

Entecavir, like many complex organic molecules, can degrade under certain environmental conditions, leading to the formation of degradation products. veeprho.com Forced degradation studies are used to understand these pathways.

Excipient Compatibility and Impurity 5 Formation

The interaction between an active pharmaceutical ingredient and the excipients used in its formulation is a critical factor in ensuring the stability and purity of the final drug product. Investigations into Entecavir have revealed specific incompatibilities and compatibilities that influence its degradation profile, although it is crucial to distinguish these degradation products from process-related impurities such as this compound.

Interaction with Lactose (B1674315) Monohydrate

Studies have demonstrated a significant chemical incompatibility between Entecavir and lactose monohydrate. ub.edugoogle.comjuniperpublishers.comresearchgate.net This interaction is not, however, the source of this compound. Instead, the degradation of Entecavir in the presence of lactose is attributed to the Maillard reaction. This reaction occurs between the primary amine group in the Entecavir molecule and the reducing sugar, lactose. wisdomlib.org

The Maillard reaction leads to the formation of various degradation products, often referred to as lactose adducts, which are distinct from Impurity 5. The reaction is accelerated under acidic conditions and at elevated temperatures, leading to a notable loss of the active ingredient. wisdomlib.org Due to this incompatibility, it is recommended to substitute lactose monohydrate with a non-reducing sugar excipient in solid dosage formulations of Entecavir to ensure product stability. ub.edu

Compatibility with Other Pharmaceutical Excipients

To avoid the degradation pathway observed with lactose, compatibility studies have identified several excipients that are stable when formulated with Entecavir. These studies, employing methods such as thermal analysis and High-Performance Liquid Chromatography (HPLC), have confirmed the compatibility of Entecavir with the following common excipients:

Microcrystalline cellulose (B213188) ub.edugoogle.comjuniperpublishers.com

Crospovidone ub.edugoogle.comjuniperpublishers.com

Titanium dioxide ub.edujuniperpublishers.com

Magnesium stearate (B1226849) ub.edujuniperpublishers.com

Hypromellose ub.edujuniperpublishers.com

Polyethylene glycol ub.edujuniperpublishers.com

Povidone ub.edujuniperpublishers.com

Mannitol (B672) ub.edugoogle.comresearchgate.net

Mannitol, in particular, has been highlighted as a suitable soluble diluent to replace lactose monohydrate, showing no chemical interaction with Entecavir even under stress conditions. ub.edugoogle.com The use of these compatible excipients ensures that the formulation itself does not contribute to the generation of impurities, allowing for a greater focus on controlling process-related impurities like Impurity 5 during the manufacturing of the API.

| Excipient | Compatibility Status | Notes |

|---|---|---|

| Lactose Monohydrate | Incompatible | Forms Maillard reaction adducts, leading to API degradation. ub.eduwisdomlib.org |

| Microcrystalline Cellulose | Compatible | No evidence of chemical interaction. ub.edujuniperpublishers.com |

| Crospovidone | Compatible | No evidence of chemical interaction. ub.edujuniperpublishers.com |

| Povidone | Compatible | No evidence of chemical interaction. ub.edujuniperpublishers.com |

| Magnesium Stearate | Compatible | No evidence of chemical interaction. ub.edujuniperpublishers.com |

| Mannitol | Compatible | Recommended as a stable replacement for lactose monohydrate. ub.edugoogle.com |

Influence of Manufacturing Process Parameters on Impurity 5 Levels

This compound is identified as 3',5'-Di-O-benzyl Entecavir, a process-related impurity that arises during the chemical synthesis of Entecavir. It is an intermediate in which the hydroxyl groups of the cyclopentyl moiety are protected by benzyl groups. The presence of this impurity in the final product is a direct result of an incomplete deprotection (debenzylation) step. Therefore, controlling its levels is entirely dependent on the optimization and control of the manufacturing process.

Solvent Effects on Impurity Profile

The choice of solvent is critical during both the reaction and the subsequent purification stages. In the synthesis of Entecavir, various organic solvents such as tetrahydrofuran (THF), methanol, and ethyl acetate (B1210297) are employed. For the debenzylation step, a solvent system must be chosen that facilitates the complete removal of the benzyl protecting groups. Inadequate solubility of the protected intermediate or the catalyst in the chosen solvent can lead to an incomplete reaction, leaving residual Impurity 5.

Furthermore, during purification, the solvent system used for recrystallization plays a pivotal role. An ideal solvent or solvent mixture will maximize the solubility of Entecavir while minimizing the solubility of Impurity 5, allowing the impurity to be effectively purged during filtration. mt.com For instance, processes for preparing Entecavir describe recrystallization from solvents like methanol to achieve high purity. The efficiency of this step is paramount in removing residual protected intermediates.

Temperature and Reaction Time Controls

Temperature and reaction time are fundamental parameters that must be strictly controlled to ensure the complete conversion of intermediates and minimize impurity formation. The debenzylation step in Entecavir synthesis is particularly sensitive to these parameters.

Temperature: The reaction must be conducted at a temperature that provides sufficient energy to drive the deprotection to completion without causing thermal degradation of the Entecavir molecule itself. Insufficient temperature can result in a sluggish or incomplete reaction, leading to higher levels of residual Impurity 5. Conversely, excessive heat can promote side reactions and the formation of other, degradation-related impurities.

Reaction Time: The duration of the debenzylation reaction must be adequate to ensure that all molecules of the di-O-benzyl intermediate have reacted. The reaction progress is typically monitored using in-process controls like HPLC. The reaction is only considered complete when the level of Impurity 5 falls below a predefined limit. Prematurely quenching the reaction will invariably result in a final product contaminated with unacceptable levels of this intermediate.

Purification Step Efficiency and Residual Impurity 5

The final purification of Entecavir is the ultimate control point for removing any residual Impurity 5 that may persist after the reaction step. The primary methods for purifying the final API are recrystallization and chromatography.

Recrystallization: This is a powerful technique for removing impurities from solid compounds. mt.com The process involves dissolving the crude Entecavir (containing Impurity 5) in a suitable hot solvent and allowing it to cool slowly. The Entecavir product will crystallize out of the solution in a pure form, while Impurity 5, being structurally different, will ideally remain dissolved in the mother liquor. The efficiency of this step depends on the solvent system chosen, the cooling rate, and the final temperature. Multiple recrystallization steps may be necessary to reduce Impurity 5 to within specification limits.

Chromatography: High-Performance Liquid Chromatography (HPLC) is not only an analytical tool for detecting impurities but can also be used on a preparative scale for purification. For Entecavir, Reverse-Phase HPLC (RP-HPLC) methods have been developed that can effectively separate the main compound from its various impurities, including process-related ones. juniperpublishers.comgoogle.com The resolution between the Entecavir peak and the Impurity 5 peak in an HPLC chromatogram is a measure of the separation efficiency. Methods demonstrating good resolution are essential for both quality control and potential preparative purification to ensure a final product with high purity. juniperpublishers.com

| Parameter | Objective | Key Considerations |

|---|---|---|

| Solvent Selection | Ensure complete reaction and efficient purification. | - Solvent for debenzylation must fully dissolve reactants.

|

| Temperature Control | Drive debenzylation to completion without causing degradation. | - Must be high enough for complete reaction but low enough to prevent side-product formation. |

| Reaction Time | Allow for complete conversion of the intermediate. | - Monitored by in-process HPLC to ensure Impurity 5 is below the specified limit before work-up. |

| Purification Efficiency | Remove residual Impurity 5 from the final API. | - Optimization of recrystallization conditions (solvent, cooling profile).

|

Structural Characterization Methodologies for Entecavir Impurity 5

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides fundamental information regarding the molecular structure, functional groups, and molecular mass of an impurity. For Entecavir Impurity 5, a suite of techniques is employed to confirm its identity as 1-methoxy-4-[methoxy(diphenyl)methyl]benzene. echemi.com

Table 1: Spectroscopic and Chemical Data for this compound (CAS 84868-56-4)

| Parameter | Finding | Source(s) |

| Chemical Name | 1-methoxy-4-[methoxy(diphenyl)methyl]benzene | echemi.com |

| CAS Number | 84868-56-4 | echemi.comsynzeal.comveeprho.comguidechem.com |

| Molecular Formula | C₂₁H₂₀O₂ | echemi.comsynzeal.comguidechem.com |

| Molecular Weight | 304.4 g/mol | echemi.comsynzeal.comguidechem.com |

| Exact Mass | 304.1463 | echemi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of chemical compounds. While specific spectral data for this compound is not widely published, a full structural characterization would rely on both ¹H and ¹³C NMR. This technique is indispensable for identifying unknown impurities and confirming the structure of reference standards. The analysis would reveal characteristic signals corresponding to the aromatic protons on the three benzene (B151609) rings and the protons of the two distinct methoxy (B1213986) groups in the molecule. The integration and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming its identity as 1-methoxy-4-[methoxy(diphenyl)methyl]benzene.

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation pattern of pharmaceutical impurities. veeprho.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used for the detection and identification of impurities in Entecavir. researchgate.netresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing an exact mass measurement. The measured exact mass of 304.1463 Da corresponds to the molecular formula C₂₁H₂₀O₂. echemi.com Further analysis using tandem MS (MS/MS) would involve fragmentation of the parent ion to produce a characteristic spectrum that helps confirm the connectivity of the atoms within the structure. ijper.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The characterization of Entecavir and its related substances often involves IR spectroscopy to confirm structural features. medicalresearchjournal.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for its specific functional groups. Key expected peaks would include those for aromatic C-H stretching, C=C stretching within the benzene rings, and the characteristic C-O stretching of the ether linkages from the two methoxy groups. This technique serves as a valuable orthogonal method to corroborate the findings from NMR and mass spectrometry.

Ultraviolet-Visible (UV-Vis) spectroscopy is based on the absorption of UV or visible light by a molecule, which is characteristic of the chromophores present. ijcrt.org The aromatic rings in this compound act as chromophores, resulting in distinct UV absorption maxima. While a specific spectrum for this impurity is not detailed in the available literature, UV detection is a fundamental component of the HPLC methods used for its separation and quantification. juniperpublishers.comlupinepublishers.com Analytical methods for Entecavir and its impurities commonly use a detection wavelength of approximately 254 nm, which is effective for detecting compounds containing aromatic systems. lupinepublishers.comgoogle.com The UV spectrum of the isolated impurity would be recorded to determine its specific absorption maximum (λmax) and to support its identification. dissolutiontech.com

Chromatographic Separation for Isolation and Purity Assessment

Chromatographic techniques are essential for separating impurities from the main API and from each other, allowing for their isolation and subsequent characterization.

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the analysis and isolation of impurities in the pharmaceutical industry. juniperpublishers.com Preparative HPLC is specifically designed to isolate and purify sufficient quantities of a target compound, such as an impurity, for comprehensive structural elucidation by techniques like NMR. sci-hub.se

The separation of Entecavir from its various process-related and degradation impurities is typically achieved using a reversed-phase HPLC (RP-HPLC) method. lupinepublishers.com The development of a preparative method involves scaling up an analytical method, optimizing parameters such as column size, mobile phase composition, and flow rate to achieve the desired separation and yield. Once isolated, the pure fraction of this compound can be collected for definitive structural analysis.

Table 2: Typical RP-HPLC Parameters for the Separation and Isolation of Entecavir Impurities

| Parameter | Description | Source(s) |

| Stationary Phase (Column) | Octadecylsilane (C18) bonded silica (B1680970) (e.g., 150 x 4.6 mm, 3.5 µm for analytical; larger dimensions for preparative) | lupinepublishers.comgoogle.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., acetonitrile) | google.cominnovareacademics.in |

| Flow Rate | Typically 1.0 mL/min for analytical methods; scaled up for preparative chromatography | lupinepublishers.comgoogle.com |

| Column Temperature | Controlled, often around 30-40 °C | google.com |

| Detection | UV spectrophotometry, typically at 254 nm | lupinepublishers.comgoogle.com |

Ultra-Performance Liquid Chromatography (UPLC) in Structural Confirmation

Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid separation technique that plays a crucial role in the analysis of pharmaceutical impurities. researchgate.netbiomedres.us Its application in the structural confirmation of this compound involves its coupling with mass spectrometry (MS), a technique referred to as UPLC-MS/MS. researchgate.netmdpi.com This hyphenated technique provides both chromatographic separation and mass-based identification, offering a robust platform for impurity profiling. researchgate.netmdpi.com

In the context of Entecavir and its related substances, UPLC-MS/MS methods have been developed for their simultaneous determination in various matrices, including rat plasma. rsc.org These methods are valued for their selectivity and sensitivity, allowing for the detection and quantification of compounds at very low concentrations. rsc.org For instance, a UPLC-MS/MS method demonstrated linearity for Entecavir over a concentration range of 0.5–80 ng mL−1, with a lower limit of quantitation (LLOQ) of 0.5 ng mL−1. rsc.org Such sensitivity is vital for detecting trace-level impurities.

The selection of an appropriate chromatographic column is critical for achieving effective separation. For the analysis of polar compounds like Entecavir and its impurities, a hydrophilic interaction chromatography (HILIC) column is often employed. rsc.org The mobile phase composition is also optimized to ensure efficient separation. rsc.org

Table 1: UPLC Method Parameters for Entecavir Analysis

| Parameter | Condition |

|---|---|

| Instrument | Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer |

| Column | Hydrophilic Interaction Chromatography (HILIC) |

| Mobile Phase | Optimized mixture of organic solvent and aqueous buffer |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Linearity Range (Entecavir) | 0.5–80 ng mL−1 |

| LLOQ (Entecavir) | 0.5 ng mL−1 |

Elemental Analysis and Formula Confirmation (Methodological Aspects)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which is essential for confirming its empirical and molecular formula. intertek.com In the pharmaceutical industry, elemental analysis is crucial for identifying inorganic impurities that may be present in the final drug product. thermofisher.comthermofisher.com These impurities can originate from various sources, including catalysts used in synthesis, manufacturing equipment, or packaging materials. thermofisher.comthermofisher.com

Modern analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are the standard methods for elemental impurity analysis. thermofisher.compharmtech.com These techniques offer high sensitivity and can detect a wide range of elements at trace levels. pharmtech.com Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established guidelines (USP <232> and ICH Q3D) that set limits for acceptable levels of elemental impurities in drug products. thermofisher.com

For a specific compound like Entecavir, elemental analysis provides the percentage composition of elements such as carbon, hydrogen, nitrogen, and oxygen. For Entecavir monohydrate (C₁₂H₁₅N₅O₃·H₂O), the theoretical elemental composition is approximately C, 48.81%; H, 5.80%; N, 23.72%; and O, 21.67%. medkoo.comscielo.br By comparing the experimentally determined elemental composition of an impurity with the theoretical values of suspected structures, its molecular formula can be confirmed.

Table 2: Theoretical Elemental Composition of Entecavir Monohydrate

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 48.81 |

| Hydrogen (H) | 5.80 |

| Nitrogen (N) | 23.72 |

| Oxygen (O) | 21.67 |

Advanced Techniques in Impurity Structural Confirmation

The structural elucidation of pharmaceutical impurities often requires a combination of advanced analytical techniques to provide a comprehensive and unambiguous characterization. synthinkchemicals.com Beyond UPLC and elemental analysis, several other powerful methods are employed.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the precise molecular weight of an impurity, which in turn helps in deducing its molecular formula. synthinkchemicals.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide both separation and identification capabilities. biomedres.ussynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. synthinkchemicals.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for the determination of its connectivity and stereochemistry. A patent for the preparation of Entecavir reports ¹HNMR and ¹³CNMR data for the compound. google.com

Spectroscopic Methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are also valuable. researchgate.netnih.gov FTIR provides information about the functional groups present in a molecule, while Raman spectroscopy can be used to identify and quantify polymorphic impurities. researchgate.netnih.gov For instance, Raman spectroscopy has been used to quantify the anhydrous form of Entecavir as an impurity in the monohydrate form. nih.gov

The integration of these advanced techniques provides a multi-faceted approach to impurity characterization, ensuring a thorough understanding of the impurity's structure.

Table 3: Advanced Analytical Techniques for Impurity Characterization

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and molecular formula |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (connectivity, stereochemistry) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |

| Raman Spectroscopy | Identification and quantification of polymorphs |

Advanced Analytical Methodologies for Detection and Quantification of Entecavir Impurity 5

Chromatographic Method Development and Optimization

The development of a robust chromatographic method is essential for accurately separating and quantifying Entecavir Impurity 5 from the main Entecavir compound and other related substances. The goal is to create a method that is sensitive, specific, and reproducible, adhering to the stringent guidelines set by regulatory bodies. nih.govjournalbji.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Entecavir and its impurities due to its versatility and efficiency in separating compounds with varying polarities. researchgate.netresearchgate.net

The choice of the stationary phase is a critical first step in method development. For the analysis of Entecavir and its impurities, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.netresearchgate.net These columns feature a non-polar stationary phase that effectively retains the moderately polar Entecavir and its related impurities, allowing for their separation based on subtle differences in hydrophobicity.

Several studies report the successful use of various C18 columns, with common dimensions being 250 mm x 4.6 mm or 150 mm x 4.6 mm, and particle sizes of 3.5 µm or 5 µm. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.net The high surface area and carbon load of these columns provide the necessary retention and selectivity to achieve baseline separation between the main drug peak and the peaks of its impurities, including Impurity 5. juniperpublishers.comresearchgate.net

Table 1: Commonly Used RP-HPLC Columns for Entecavir Impurity Analysis

| Column Name | Dimensions | Particle Size |

| WATERS C18 nih.gov | 250 mm x 4.6 mm | 5 µm |

| Phenomenex C18 researchgate.net | 250 mm x 4.6 mm | 5 µm |

| Gemini C18 researchgate.net | 150 mm x 4.6 mm | 5 µm |

| XTerra® C18 asianpubs.org | 250 mm x 4.6 mm | 5 µm |

| C18 ODS Hypersil researchgate.netjcsp.org.pk | 150 mm x 4.6 mm | 5 µm |

The mobile phase composition is meticulously optimized to achieve the desired separation. A typical RP-HPLC setup for Entecavir impurity analysis involves a binary mobile phase system consisting of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B).

Mobile Phase A is usually an aqueous buffer, such as phosphate or acetate (B1210297) buffer, with the pH adjusted to control the ionization state of the analytes and improve peak shape. researchgate.netresearchgate.netresearchgate.net For instance, one method uses a mobile phase of water with pH adjusted to 3.0 with glacial acetic acid. researchgate.net Another employs a 10 mM phosphate buffer. researchgate.netjcsp.org.pk

Mobile Phase B is typically a water-miscible organic solvent like acetonitrile or methanol, which serves to elute the retained compounds from the column. researchgate.netresearchgate.netasianpubs.org

Gradient elution is frequently used to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable analysis time. nih.gov A gradient program starts with a high proportion of the aqueous mobile phase and gradually increases the concentration of the organic modifier. This ensures that impurities, which may have very different retention times from Entecavir, are adequately separated. For example, one validated method utilized a gradient elution with mobile phase A consisting of a water-acetonitrile-trifluoroacetic acid mixture (990:10:1) and mobile phase B with a different ratio of the same components (700:300:1). nih.gov

Table 2: Example of a Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 40 | 60 |

| 25 | 40 | 60 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

The flow rate of the mobile phase and the temperature of the column are adjusted to optimize resolution and analysis time.

Flow Rate: For standard HPLC columns (4.6 mm internal diameter), a flow rate of around 1.0 mL/min is commonly employed. researchgate.netjuniperpublishers.comresearchgate.netresearchgate.netjcsp.org.pk Some methods may use a slightly lower flow rate, such as 0.8 mL/min, to improve separation efficiency. asianpubs.org

Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 30°C) helps to reduce mobile phase viscosity, improve peak symmetry, and ensure reproducible retention times. nih.govresearchgate.net

Entecavir and its impurities possess chromophores that allow for their detection using an ultraviolet (UV) detector. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV absorption spectrum of Entecavir, a wavelength of 254 nm is frequently selected for the simultaneous determination of the active ingredient and its related substances. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.net This wavelength provides a good response for both Entecavir and its various impurities, enabling their accurate quantification even at low levels. juniperpublishers.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For the analysis of Entecavir and its impurities, UPLC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous quantification of Entecavir and other antiviral drugs in biological matrices like plasma. uniupo.it These methods leverage the power of UPLC for rapid and highly efficient chromatographic separation, coupled with the specificity and sensitivity of mass spectrometry for detection. uniupo.it

The key advantages of applying UPLC for the analysis of this compound include:

Faster Analysis Times: The high efficiency of UPLC columns allows for significantly shorter run times compared to HPLC, increasing sample throughput.

Improved Resolution: The use of smaller particles leads to sharper and narrower peaks, providing better separation between closely eluting compounds, which is critical for resolving complex impurity profiles.

Enhanced Sensitivity: Sharper peaks result in a greater peak height-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).

One UPLC-based method utilized an Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 150 mm) with a gradient of water and acetonitrile (both with 0.05% formic acid) to achieve separation. uniupo.it The application of such advanced techniques provides a powerful tool for the rigorous quality control of Entecavir, ensuring that impurities like Impurity 5 are monitored and controlled effectively.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, its direct application for the analysis of Entecavir and its related impurities, including this compound, is generally not feasible. This limitation stems from the inherent physicochemical properties of Entecavir and its impurities. mastelf.comhplcvials.com

This compound, identified as a dibenzylated intermediate of Entecavir, is a large, polar molecule with a high molecular weight and consequently, very low volatility. chemicea.comaquigenbio.com Direct injection of such non-volatile compounds into a GC system would result in thermal decomposition in the heated injection port rather than vaporization, preventing its passage through the chromatographic column. mastelf.com

For a non-volatile compound to be analyzed by GC, a chemical modification step known as derivatization is required. hplcvials.comalwsci.comresearchgate.net This process transforms the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation or acylation, which replace active hydrogen atoms in polar functional groups (like -OH and -NH) with less polar groups, thereby increasing volatility. hplcvials.com While theoretically possible, this approach is not commonly reported for Entecavir impurities. The preference in the pharmaceutical industry is for methods that can analyze the compound directly, such as liquid chromatography, to avoid the complexities and potential side reactions of derivatization. researchgate.net

Chiral Chromatography for Stereoisomeric Impurities (if applicable)

The control of stereoisomeric purity is a critical aspect of drug development and quality control, as different enantiomers or diastereomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. wvu.eduamericanpharmaceuticalreview.com Entecavir possesses three asymmetric carbon atoms in its molecular structure, leading to the possible existence of eight optical isomers: the drug substance itself and seven stereoisomeric impurities (one enantiomer and six diastereomers). google.com The separation and quantification of these stereoisomers are mandatory to ensure the safety and efficacy of the drug.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the enantioseparation of pharmaceutical compounds. nih.govmdpi.com These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For Entecavir, various HPLC methods have been developed to separate its diastereomeric and enantiomeric impurities. juniperpublishers.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. This approach provides a multi-dimensional analysis, where the separation power of chromatography is combined with the identification capabilities of a detector like a mass spectrometer. For complex samples containing multiple impurities, such as in the synthesis of Entecavir, these techniques offer unparalleled specificity and sensitivity for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and electrospray ionization (ESI), is a cornerstone for the identification and characterization of pharmaceutical impurities. semanticscholar.orgnih.gov An LC-ESI-MS/MS method has been successfully developed for the quantitative estimation of Entecavir and for the characterization of its degradation products. nih.govresearchgate.net

This powerful technique is ideal for analyzing polar and non-volatile compounds like this compound. The LC component separates the impurity from the API and other related substances, after which the mass spectrometer provides mass and structural information.

Typical LC-MS/MS Method Parameters:

Chromatographic Separation : Achieved on a C18 column (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm). nih.gov

Mobile Phase : An isocratic or gradient mixture, for instance, 20 mM ammonium acetate (pH 3) and acetonitrile in a 50:50 v/v ratio. nih.gov

Ionization : ESI in positive mode is commonly used, detecting the protonated molecules [M+H]+.

Detection : Multiple Reaction Monitoring (MRM) mode is employed for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

This method allows for the characterization of not only known impurities like Impurity 5 but also unknown degradation products formed under stress conditions (e.g., acid hydrolysis or oxidation), making it vital for stability studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection power of MS. While it is a primary tool for the analysis of volatile and semi-volatile compounds, its use for non-volatile impurities like this compound is limited for the same reasons outlined in the GC section. mastelf.com

Direct analysis is not possible due to the impurity's low volatility. alwsci.com The compound would need to undergo derivatization to become amenable to GC-MS analysis. researchgate.net Although GC-MS is highly sensitive, the added complexity of the derivatization step makes LC-MS the preferred method for this type of analyte. researchgate.net However, GC-MS plays a crucial role in pharmaceutical analysis for the detection and quantification of residual solvents or other volatile process-related impurities that might be present in the Entecavir drug substance.

HPLC-UV/Diode Array Detection (DAD)

High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode Array Detection (DAD) is the most widely used technique for the routine quality control of Entecavir and its impurities. juniperpublishers.comresearchgate.netasianpubs.org These methods are robust, precise, and cost-effective for quantitative analysis. A DAD detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which helps in peak purity assessment and method development.

A typical reversed-phase HPLC method for the determination of Entecavir and its related substances, including diastereomeric impurities, has been established and validated. juniperpublishers.comresearchgate.net

Table 1: Typical HPLC-UV/DAD Chromatographic Conditions

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Isocratic mixture of a buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile) google.com |

| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net |

| Detection Wavelength | 254 nm researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |

This method is capable of effectively separating Entecavir from its process-related impurities, including Impurity 5, allowing for their accurate quantification. researchgate.net The resolution between Entecavir and its impurities is a critical parameter, with values greater than 2.0 being desirable. researchgate.netresearchgate.net

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a critical component of pharmaceutical quality control, ensuring that a drug substance's purity and potency are accurately assessed over its shelf life. A stability-indicating method is defined as a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. researchgate.netdphen1.com For Entecavir, this involves subjecting the drug to a variety of stress conditions to induce degradation and subsequently developing analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), capable of separating the intact drug from any formed impurities, including this compound.

The foundation of developing such a method lies in performing forced degradation studies, also known as stress testing. dphen1.comjuniperpublishers.com These studies are mandated by the International Conference on Harmonisation (ICH) guidelines and involve exposing the API to conditions more severe than accelerated stability testing. nih.govresearchgate.netjyoungpharm.org The primary goal is to generate potential degradation products to understand the drug's degradation pathways and to prove the specificity of the analytical method. dphen1.comjuniperpublishers.com

For Entecavir, forced degradation studies have been performed under several conditions:

Acid and Base Hydrolysis: The drug is exposed to acidic and basic solutions, often with heat, to assess its susceptibility to hydrolysis. researchgate.netjuniperpublishers.com Studies show Entecavir is relatively stable under acidic conditions but can exhibit slight to significant degradation under basic hydrolysis. researchgate.netjuniperpublishers.com

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, is used to evaluate the drug's sensitivity to oxidation. juniperpublishers.com Entecavir has demonstrated extensive degradation under oxidative stress. nih.govresearchgate.net

Thermal Stress: The drug substance is subjected to high temperatures to assess its thermal stability. Entecavir has generally been found to be stable under thermal stress conditions. nih.govresearchgate.net

Photolytic Stress: Exposure to light, typically UV radiation, is performed to determine the drug's photosensitivity. researchgate.net

The analytical technique of choice for separating and quantifying Entecavir and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). jgtps.comjbiochemtech.com Researchers have developed and validated various RP-HPLC methods that effectively resolve Entecavir from its degradation products. juniperpublishers.comnih.gov These methods are validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose. nih.govjgtps.com The specificity of the method, its most crucial aspect for stability-indicating assays, is confirmed by its ability to separate the main drug peak from all degradation product peaks generated during stress testing. researchgate.netjuniperpublishers.com A mass balance close to 100% (e.g., 99.5%) confirms that all degradation products and the remaining API are accounted for, further validating the method's stability-indicating power. juniperpublishers.comresearchgate.net

Detailed research findings from various studies highlight the specific chromatographic conditions employed to achieve effective separation.

Table 1: Chromatographic Conditions for Stability-Indicating Analysis of Entecavir

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Entecavir Retention Time (min) |

|---|---|---|---|---|

| Gemini C18 (150 x 4.6 mm) | Acetonitrile-water / 0.01 M Potassium Phosphate Buffer (pH 4) | 1.0 | 253 | 4.18 |

| Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm) | 20 mM Ammonium Acetate (pH 3) / Acetonitrile (50:50, v/v) | Not Specified | Not Specified (LC-MS/MS) | Not Specified |

| Develosil C18 (150 x 4.6 mm, 5µm) | Acetonitrile / Potassium Dihydrogen Phosphate Buffer (pH 3.4) (40:60) | 1.0 | 257 | 2.26 |

| C18 (150 x 4.6 mm, 3.5 µm) | Isocratic Mobile Phase Combination | 1.0 | 254 | ~7.5 |

| C18 (250 x 4.6 mm) | Methanol / Water (55:45 v/v) | 1.0 | 254 | 3.5 |

The results from forced degradation studies provide insight into the stability profile of Entecavir and the number of degradation products that a stability-indicating method must be able to resolve.

Table 2: Summary of Forced Degradation Studies of Entecavir

| Stress Condition | Reagents and Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 24h | No significant degradation observed. juniperpublishers.com Stable under acidic stress. nih.govresearchgate.net |

| Base Hydrolysis | 0.1 N NaOH, reflux at 80°C for 24h | Minor to extensive degradation observed, forming multiple degradation products. researchgate.netjuniperpublishers.com |

| Oxidative Degradation | 3% Hydrogen Peroxide, room temperature for 24h | Extensive degradation observed. juniperpublishers.comnih.govresearchgate.net |

| Thermal Degradation | Heating at 80°C | The drug was found to be stable. nih.govresearchgate.net |

| Photolytic Degradation | Exposure to UV light | Stable under photolysis. nih.govresearchgate.net Some studies show formation of degraded forms. researchgate.net |

The successful development of these methods ensures that any potential impurities, such as this compound, that may arise during the manufacturing process or upon storage can be effectively separated from the main Entecavir peak and accurately quantified. researchgate.net The resolution between Entecavir and its impurities in these developed methods is consistently found to be greater than 2.0, meeting the requirements for baseline separation and ensuring reliable quantification. juniperpublishers.comresearchgate.net

Impurity Profiling and Control Strategies for Entecavir Impurity 5

Establishment of Impurity Specifications and Acceptance Criteria

The establishment of specifications for impurities is a fundamental component of quality control in the pharmaceutical industry. These specifications are based on a combination of analytical capabilities and safety considerations.

Thresholds for Reporting, Identification, and Qualification of Impurities

International guidelines, primarily from the International Council for Harmonisation (ICH), have established a framework with three key thresholds for managing impurities in new drug substances. pharmagrowthhub.com These thresholds are determined by the maximum daily dose (MDD) of the drug. pharmagrowthhub.com

Reporting Threshold : This is the level at which an impurity must be reported in regulatory submissions. pharmagrowthhub.com For drug substances with an MDD of up to 2 grams per day, the reporting threshold is 0.05%. pharmagrowthhub.comich.org If the MDD exceeds 2 grams per day, the threshold is lowered to 0.03%. pharmagrowthhub.com The analytical method's limit of quantitation (LOQ) must be at or below this threshold to ensure accurate reporting. pharmagrowthhub.com

Identification Threshold : Above this level, the chemical structure of an impurity must be determined. pharmagrowthhub.comjpionline.org If an unknown impurity exceeds this threshold, it must be identified. pharmagrowthhub.com For a drug with an MDD of up to 2 grams per day, the identification threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. pda.org

Qualification Threshold : This is the limit above which an impurity's biological safety must be established. jpionline.orguspnf.com If an impurity level exceeds this threshold, and it is not a significant metabolite, a comprehensive toxicological assessment is required. jpionline.org For an MDD of up to 2 grams per day, the qualification threshold is 0.15% or a TDI of 1.0 mg, whichever is lower. pda.org

The following interactive table summarizes these ICH Q3A thresholds for new drug substances:

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Justification of Acceptance Limits for Entecavir Impurity 5

The acceptance limit for a specific impurity like this compound is justified based on a comprehensive evaluation. This includes the batch analysis data from the drug substance development, stability studies, and toxicological assessments. The limits are set to ensure that the impurity level in the final product is below the qualification threshold. If higher levels are proposed, they must be justified by safety data. The qualification process involves acquiring and evaluating data that establishes the biological safety of the individual impurity at the specified level. ich.org

Regulatory Frameworks for Pharmaceutical Impurities

The control of pharmaceutical impurities is governed by a well-established regulatory framework to ensure patient safety. adragos-pharma.com This framework is largely harmonized through international cooperation but also includes specific national requirements.

International Conference on Harmonisation (ICH) Guidelines

The ICH has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. adragos-pharma.com

ICH Q1A(R2) : This guideline on stability testing of new drug substances and products provides a framework for evaluating how the quality of a drug substance varies over time under the influence of environmental factors. ich.org This is crucial for identifying degradation products that may arise during storage.

ICH Q3A(R2) and Q3B(R2) : These are the cornerstone guidelines for the control of impurities. premier-research.com ICH Q3A(R2) deals with impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. premier-research.comich.org They outline the thresholds for reporting, identification, and qualification of impurities. premier-research.com These guidelines apply to new drug substances produced by chemical synthesis. europa.eu

ICH Q3C : This guideline provides permissible daily exposures for residual solvents in pharmaceutical products. ich.org

Pharmacopoeial Monographs

Pharmacopoeias provide official standards for drug quality. fda.gov The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are the most referenced. fda.govbluelakepharmapi.com These monographs list specified impurities and provide analytical procedures for their detection and quantification. uspnf.com For Entecavir, specific impurities are listed and controlled as per the monographs of these pharmacopoeias. sigmaaldrich.comlgcstandards.com

National Regulatory Requirements for Impurity Control

While ICH guidelines provide a harmonized framework, national regulatory agencies may have additional specific requirements. fda.gov For instance, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines but may issue their own guidance documents that provide further clarification or address specific concerns. europa.eufda.gov In Malaysia, the National Pharmaceutical Regulatory Agency (NPRA) has established guidelines for the control of certain impurities, such as nitrosamines. npra.gov.my Manufacturers must comply with the national regulations of the country where the drug is marketed. who.int

Quality by Design (QbD) Principles in Impurity Controlcbg-meb.nl

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Applying QbD principles is essential for effectively managing impurities like this compound. pqri.org

A foundational element of QbD is quality risk management. A risk assessment is performed to identify, analyze, and evaluate potential sources of variability that could affect product quality. pharmtech.com For this compound, this involves examining the entire manufacturing process, from starting materials to the final active pharmaceutical ingredient (API), to pinpoint steps where the impurity could be formed or introduced.

The control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. pharmtech.com For Impurity 5, this strategy encompasses controls on input material attributes, equipment, and critical process parameters.

Table 1: Illustrative Risk Assessment for this compound Formation

| Process Step | Potential Failure Mode | Potential Effect on Impurity 5 | Risk Level | Control Measure |

|---|---|---|---|---|

| Raw Material Input | Use of unqualified starting material or reagent. made-in-china.com | Introduction of precursors leading to Impurity 5 formation. | High | Strict vendor qualification and raw material specification testing. geneesmiddeleninformatiebank.nl |

| Condensation Reaction | Incorrect temperature or reaction time. mfd.org.mk | Increased formation of Impurity 5 as a side reaction product. | Medium | Define and control Critical Process Parameters (CPPs). |

| Oxidation Step | Non-optimal concentration of oxidizing agent. | Incomplete reaction or side-product generation, including Impurity 5. | Medium | In-Process Control (IPC) checks for reaction completion. |

| Crystallization/Isolation | Improper solvent ratio or cooling rate. mfd.org.mk | Inefficient purging of Impurity 5, leading to high levels in the final API. | High | Develop and validate a robust crystallization process. |

| Drying | Excessive temperature. | Thermal degradation of Entecavir or intermediates into Impurity 5. | Low | Define and control drying temperature and duration. |

Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a Critical Quality Attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. pharmtech.com The identification of CPPs that influence the formation and purging of Impurity 5 is achieved through systematic process characterization studies.

Several factors in the synthesis of Entecavir can be critical. These include temperature, mixing speeds, reaction time, and the rate of addition of reagents. mfd.org.mk For instance, in the multi-step synthesis of Entecavir, temperature control during condensation and hydrolysis steps can be crucial to prevent the formation of side products. google.com Similarly, the choice of solvent and base in deprotection steps can influence the impurity profile. google.com

Table 2: Potential Critical Process Parameters (CPPs) for Controlling this compound

| Parameter | Process Step | Justification | Control Range Example |

|---|---|---|---|

| Temperature | Condensation, Hydrolysis | Can affect reaction kinetics and selectivity, potentially increasing the formation rate of Impurity 5. mfd.org.mk | 15°C - 25°C |

| pH / Acidity | Hydrolysis, Deprotection | Use of specific acids like formic acid can selectively drive the desired reaction without affecting protective groups, minimizing by-products. google.com | pH 4.0 - 5.0 |

| Reaction Time | All reaction steps | Insufficient time may lead to incomplete reactions, while excessive time can promote side reactions and impurity formation. | 8 - 12 hours |

| Cooling Rate | Crystallization | Rapid cooling can lead to the entrapment of impurities within the crystal lattice. mfd.org.mk | Controlled cooling at ≤ 5°C per hour |

| Agitation Speed | All reaction steps | Ensures homogeneity and efficient heat/mass transfer, preventing localized "hot spots" that could generate impurities. | 200 - 300 RPM |

A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. pqri.org For the Entecavir drug substance, the level of any given impurity, including Impurity 5, is a CQA as it directly relates to the purity of the API. pharmtech.combiopharminternational.com The specification for Entecavir includes limits for specified, unspecified, and total impurities, which are set based on regulatory guidelines and safety data. who.int

| Polymorphic Form | Conforms to the specified form | Ensures consistent solubility and bioavailability. geneesmiddeleninformatiebank.nl |

Good Manufacturing Practices (GMP) in Minimizing Impurity 5who.int

Adherence to Good Manufacturing Practices (GMP) is fundamental to quality assurance and impurity control. GMP provides a framework of systems and procedures to ensure that products are consistently produced and controlled according to quality standards. who.int

The quality of the final Entecavir API is highly dependent on the quality of the starting materials, reagents, and solvents used in its synthesis. geneesmiddeleninformatiebank.nl A comprehensive control strategy for raw materials is a GMP requirement. This involves setting stringent specifications for all incoming materials that could potentially impact the formation of Impurity 5.

Vendor qualification is another critical component. Manufacturers must ensure that their suppliers have adequate quality systems in place to provide materials of consistent quality. made-in-china.com This process often involves audits of the vendor's facilities and a program of testing incoming materials to verify their identity, purity, and critical attributes.

Table 4: Example of Raw Material Control for Entecavir Synthesis

| Raw Material | Critical Attribute | Test Method | Acceptance Criteria |

|---|---|---|---|

| 2,6-diaminopurine | Purity, related substances | HPLC | Purity ≥ 99.5%, specific impurities ≤ 0.1% |

| Benzyl chloride | Purity, water content | GC, Karl Fischer | Purity ≥ 99.0%, Water ≤ 0.05% |

| Tetrahydrofuran (Solvent) | Peroxide levels, water content | Titration, Karl Fischer | Peroxides ≤ 1 ppm, Water ≤ 0.05% |

| Sodium Methoxide (Base) | Assay, moisture content | Titration, Karl Fischer | Assay 29.5% - 30.5%, Moisture ≤ 0.2% |

These tests can confirm reaction completion, check the levels of intermediates, or measure the concentration of impurities at a given step. researchgate.net High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for IPC monitoring of impurity levels, allowing for precise quantification. researchgate.net If an IPC result is outside the predefined limits, an investigation is triggered, and corrective actions are taken before proceeding to the next step, preventing downstream issues and ensuring the final product meets its quality specifications. who.int

Table 5: Illustrative In-Process Controls (IPCs) for Entecavir Manufacturing

| Process Step | IPC Test | Parameter Monitored | Method | Limit/Action |

|---|---|---|---|---|

| Condensation | Reaction monitoring | Disappearance of starting material | HPLC | Starting material ≤ 2.0% |

| Hydrolysis | Intermediate purity check | Level of hydrolyzed intermediate | HPLC | Intermediate purity ≥ 98% |

| Post-Crystallization | Impurity profile of wet cake | Level of this compound | HPLC | Impurity 5 ≤ 0.20% |

| Final API | Residual solvents | Level of specified solvents | GC | Conforms to ICH Q3C limits |

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| Entecavir |

| This compound |

| 2,6-diaminopurine |

| Benzyl chloride |

| Tetrahydrofuran |

| Sodium Methoxide |

| Formic acid |

Release Testing and Stability Testing

Release and stability testing are fundamental components of quality control for any pharmaceutical product, ensuring that the drug meets its predefined specifications at the time of manufacture and throughout its shelf life. For Entecavir and its impurities, these tests are rigorously defined based on international guidelines.

Release Testing

Release testing for Entecavir drug products involves a comprehensive set of analyses to confirm that each batch meets the quality standards established during development and set forth in regulatory filings. A key part of this testing is the quantification of related substances, including potential impurities like this compound.

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying impurities in Entecavir. who.intrjpbcs.com Validation of these analytical methods is performed to ensure they are specific, accurate, precise, and sensitive enough to detect impurities at very low levels. rjpbcs.com

While specific acceptance criteria for this compound are not publicly detailed in major pharmacopoeias, general limits for impurities are established. For instance, the United States Pharmacopeia (USP) monograph for Entecavir Tablets specifies limits for individual and total impurities, which would apply to Impurity 5 unless a specific, more stringent limit is required based on its toxicological profile. uspnf.com

Table 1: Typical Impurity Acceptance Criteria for Entecavir Tablets (Based on USP) This table is interactive. Click on the headers to sort.

| Impurity Type | Acceptance Limit |

|---|---|

| Individual Impurity | Not More Than (NMT) 0.5% |

Stability Testing

Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and humidity. These studies are essential for determining storage conditions and establishing a shelf-life for the product.

Public assessment reports for various generic Entecavir products confirm that stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines. geneesmiddeleninformatiebank.nlmpa.se These studies typically involve storing the drug product at long-term and accelerated conditions. A consistent finding from these studies is an increase in the level of impurities under accelerated conditions (e.g., higher temperature and humidity), which underscores the importance of controlled storage. geneesmiddeleninformatiebank.nlmpa.se The finished product specifications for related substances are monitored throughout these studies to ensure they remain within the acceptable limits. mpa.se

Table 2: ICH Stability Testing Conditions for Entecavir Drug Product This table is interactive. Hover over the conditions for more details.

| Study Type | Storage Condition | Minimum Duration |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 36 months |

The stability data, including the profile of impurities like this compound, are used to justify the proposed shelf-life, which is often three years for Entecavir tablets stored in their approved packaging. mpa.se

Control of Potential Genotoxic Impurities (if applicable to Impurity 5)

The control of genotoxic impurities (GTIs) is a critical regulatory requirement, as these substances have the potential to damage DNA and cause mutations, potentially leading to cancer. ijcrt.org The strategy for controlling such impurities is guided by the ICH M7 guideline, which outlines a risk-based approach. ijcrt.org

The parent molecule, Entecavir, has been reported to give positive responses in genotoxicity and carcinogenicity assays. nih.govheraldopenaccess.us Studies have shown that Entecavir can induce DNA single-strand breaks and chromosomal aberrations. nih.govheraldopenaccess.us This known genotoxic potential of the API necessitates a stringent evaluation of its impurities, including this compound, as they may share similar structural alerts or possess intrinsic genotoxic properties.

The evaluation of an impurity for genotoxicity typically begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. This analysis predicts the mutagenic potential based on the chemical structure of the impurity. Based on the (Q)SAR outcome and any available experimental data, the impurity is assigned to one of five classes.

Table 3: ICH M7 Classification of Impurities This table is interactive. Click on a class to see the description.

| Class | Description |

|---|---|

| Class 1 | Known mutagenic carcinogens. |

| Class 2 | Known mutagens with unknown carcinogenic potential. |

| Class 3 | Contain structural alert(s) for mutagenicity, but no mutagenicity data. |

| Class 4 | Contain structural alert(s) shared with the API or related compounds that have been tested and are non-mutagenic. |

If this compound were identified as a Class 3 impurity (containing a structural alert), a bacterial reverse mutation assay (Ames test) would typically be required to determine if it is actually mutagenic. ijcrt.org A positive result would classify it as a potential genotoxic impurity (Class 2), requiring strict control.

For impurities confirmed as genotoxic, the principle of the Threshold of Toxicological Concern (TTC) is applied. The TTC is a concept that defines an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity. ijcrt.org For long-term treatment, the generally accepted TTC for a single genotoxic impurity is 1.5 µ g/day . ijcrt.org This value is used to calculate a permissible concentration limit for the impurity in the API or finished product.

Table 4: Staged Threshold of Toxicological Concern (TTC) Limits This table is interactive. Click on the duration to see the daily intake limit.

| Duration of Treatment | Permitted Daily Intake |

|---|---|

| < 1 month | 120 µ g/day |

| 1 - 12 months | 20 µ g/day |

| 1 - 10 years | 10 µ g/day |

Given the long-term, and potentially lifelong, nature of Entecavir therapy, the 1.5 µ g/day limit would be the relevant threshold if this compound were demonstrated to be genotoxic. ijcrt.orgheraldopenaccess.us Control strategies would then be implemented, which could involve modifying the synthesis process to prevent its formation, introducing purification steps to remove it, or demonstrating that the process consistently reduces the impurity to a level below this stringent limit.

Impact of Entecavir Impurity 5 on Pharmaceutical Quality and Stability

Stability Studies and Impurity 5 Formation Kinetics

Stability studies are essential for understanding how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining storage conditions and shelf-life. Forced degradation studies are also performed to understand the degradation pathways and to demonstrate the specificity of analytical methods. rjpbcs.com While specific formation kinetics for Entecavir Impurity 5 are not detailed in publicly available literature, general stability data for Entecavir provides insight into its degradation profile.

Under various stress conditions, Entecavir has shown different levels of stability:

Base Hydrolysis: Minor degradation was observed when exposed to 0.1 N NaOH with reflux at 80°C for 24 hours. researchgate.net

Acid Hydrolysis: The drug was found to be stable, with no degradation observed after exposure to 0.1 N HCl with reflux at 80°C for 24 hours. rjpbcs.commyexperiment.org

Oxidative Degradation: Significant sensitivity was noted, with approximately 87.7% degradation when exposed to 3% hydrogen peroxide at room temperature for 24 hours. rjpbcs.comresearchgate.netmyexperiment.org

Thermal and Photolytic Degradation: The drug was found to be stable when exposed to dry heat at 60°C for 10 days and under photolytic conditions. rjpbcs.commyexperiment.org

Water Hydrolysis: No major degradation was observed when the drug was exposed to water at 60°C for 24 hours. rjpbcs.commyexperiment.org

Table 1: Summary of Forced Degradation Studies on Entecavir

| Condition | Exposure Time | Observation | Reference |

|---|---|---|---|

| Acid (0.1 N HCl, 80°C) | 24 hours | No degradation observed | rjpbcs.commyexperiment.org |

| Base (0.1 N NaOH, 80°C) | 24 hours | Minor degradation observed | researchgate.net |

| Oxidation (3% H₂O₂) | 24 hours | ~87.7% degradation | rjpbcs.comresearchgate.netmyexperiment.org |

| Dry Heat (60°C) | 10 days | No degradation observed | rjpbcs.commyexperiment.org |

| Photolysis | - | Stable | rjpbcs.commyexperiment.org |

| Water (60°C) | 24 hours | No major degradation | rjpbcs.commyexperiment.org |

Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug product by using exaggerated storage conditions. For Entecavir tablets, these studies are typically conducted at 40°C and 75% relative humidity (RH) for six months. mpa.secbg-meb.nl Public assessment reports for generic Entecavir products consistently show that the increase in total impurities is most pronounced under these accelerated conditions. mpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This indicates that higher temperature and humidity can promote the formation of degradation products, which would include any impurities formed through degradative pathways. The stability data from these tests are used to evaluate the product's stability and to support the proposed shelf-life.

Long-term stability studies are performed under the recommended storage conditions to establish the product's shelf-life. For Entecavir, these studies have been conducted for periods ranging from 12 to 48 months at conditions such as 25°C/60% RH or 30°C/75% RH. rjpbcs.comcbg-meb.nlwho.intwho.int The results from these studies generally show that the Entecavir product is quite stable, with no significant changes or trends observed in impurity levels or other quality parameters. who.intwho.int This suggests that under recommended storage, the formation of this compound and other related substances is well-controlled and remains within acceptable limits.

The stability of Entecavir and its impurities in solution is important for ensuring the accuracy of analytical testing. Research has shown that test solutions of Entecavir and its diastereomeric impurities, when prepared in a specified diluent, are stable for at least 48 hours. rjpbcs.comresearchgate.netheraldopenaccess.us This stability allows for reliable and consistent results during chromatographic analysis, such as HPLC, which is used to quantify impurities.

Mass Balance Considerations in Degradation Studies

Mass balance is an important aspect of forced degradation studies. It is the process of confirming that the amount of decreased active ingredient is quantitatively reflected in the formation of impurities and degradation products. In several validation studies for Entecavir, the mass balance of stressed samples was reported to be close to 99.5%. rjpbcs.comresearchgate.netmyexperiment.orgheraldopenaccess.us A good mass balance confirms that the analytical method is stability-indicating, meaning it can accurately detect and quantify all significant degradation products formed during stability studies, without interference from the main drug peak or other components. rjpbcs.com This ensures that any decrease in Entecavir is accounted for by a corresponding increase in total impurities.

Influence on Entecavir Drug Product Shelf-Life

The formation of impurities, including this compound, over time is a critical factor in determining the shelf-life of the Entecavir drug product. Stability data, gathered from both accelerated and long-term studies, demonstrate how impurity levels change over time. mpa.secbg-meb.nl Regulatory authorities evaluate this data to approve a shelf-life, which is the time period during which the product is expected to remain within its approved specifications. The observation that impurity levels show a more pronounced increase under accelerated conditions helps define appropriate storage conditions to ensure the product's quality throughout its approved shelf-life, which is often three years. mpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Correlation Between Impurity 5 Levels and Entecavir Potency/Purity

There is an intrinsic inverse correlation between the level of impurities and the potency or purity of an API. Potency, often measured as an assay value, represents the amount of the active substance. As Entecavir degrades, its assay value decreases, and the concentration of its degradation products, including any Impurity 5 formed, increases. The principle of mass balance in degradation studies directly reflects this relationship, where the sum of the assay of the active ingredient and the percentage of all impurities and degradation products should ideally total 100%. rjpbcs.comjgtps.com Therefore, controlling the levels of this compound and other related substances is essential for maintaining the potency and purity of the Entecavir drug product.

Table of Mentioned Compounds

| Compound Name |

|---|

| Entecavir |

| This compound |

| Entecavir Impurity A |

| Hypromellose |

| Hydrogen Peroxide |

Future Research Directions for Entecavir Impurity 5

Development of Novel Green Chemistry Synthetic Routes to Mitigate Impurity 5 Formation

The future of manufacturing the antiviral drug Entecavir hinges on the development of more environmentally friendly and efficient synthetic methods that minimize the formation of impurities, including Entecavir Impurity 5. Green chemistry principles offer a pathway to achieve this by focusing on atom economy, the use of less hazardous solvents, and the reduction of waste-generating protection and deprotection steps.

Current synthetic routes for Entecavir often involve multiple steps, which can contribute to the formation of process-related impurities. For instance, the synthesis of the cyclopentane (B165970) core of Entecavir has been approached through various methods, including stereoselective boron-aldol reactions and intramolecular radical additions. ub.edu While effective, these multi-step syntheses can be complex and may lead to the generation of unwanted byproducts. ub.eduresearchgate.net

A key aspect of mitigating the formation of this compound will be a thorough understanding of the reaction mechanisms that lead to its creation. By identifying the specific conditions and intermediates that contribute to the formation of this impurity, chemists can design synthetic routes that avoid these pathways. This may involve optimizing reaction conditions such as temperature, pressure, and solvent systems, or by utilizing alternative reagents that are less prone to side reactions.

The principles of green chemistry also extend to the purification process. The development of crystallization-induced dynamic resolution or other innovative purification techniques could help in not only removing Impurity 5 but also in recycling valuable materials, further enhancing the sustainability of the manufacturing process.

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Profiling

The accurate detection and quantification of trace-level impurities like this compound are critical for ensuring the safety and efficacy of the final drug product. biomedres.us Future research in this area will focus on the development and application of more sensitive and sophisticated analytical techniques.

Spectroscopic Methods: Spectroscopic techniques are invaluable for the structural elucidation and characterization of impurities. ajrconline.org While standard techniques like UV-Visible Spectroscopy and Infrared (IR) Spectroscopy are useful, more advanced methods are needed for complex impurity profiling. semanticscholar.orgijcrt.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques such as COSY, NOESY, and HETCOR will continue to be crucial for the unambiguous identification of the chemical structure of impurities like this compound. ijcrt.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities. researchgate.net Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns for detailed structural analysis.

Raman Spectroscopy: This technique has shown promise in the quantification of polymorphic impurities in Entecavir and can be a powerful tool for in-process monitoring due to its non-destructive nature and minimal sample preparation requirements. nih.gov

Chromatographic Methods: Chromatography is the cornerstone of impurity separation and quantification. biomedres.us

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used techniques for impurity profiling in pharmaceuticals. biomedres.us Future developments will focus on new column technologies with smaller particle sizes and different stationary phase chemistries to achieve higher resolution and faster analysis times. researchgate.netresearchgate.net The use of high-pH stable columns can also offer alternative selectivity for challenging separations. researchgate.net